molecular formula C10H6Cl2N2O2 B2670873 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone CAS No. 336109-39-8

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Cat. No.: B2670873
CAS No.: 336109-39-8
M. Wt: 257.07
InChI Key: BCCRCLWNEZWPPW-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazine ring substituted with chloro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-(3-chlorophenyl)-5-oxo-3(2H)-pyridazinone.

    Reduction: Formation of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinol.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-hydroxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(4-6)14-10(16)9(12)8(15)5-13-14/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRCLWNEZWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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